2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
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Overview
Description
2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: The initial step involves the preparation of 1-hydroxycyclohexylamine through the reduction of cyclohexanone using a suitable reducing agent such as sodium borohydride.
Condensation Reaction: The hydroxycyclohexylamine is then reacted with thiophene-2-carbaldehyde under acidic conditions to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]cyclohexylamine.
Acetylation: The final step involves the acetylation of the Schiff base using acetic anhydride to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of 2-(1-oxocyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide.
Reduction: Formation of 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylamino]acetamide.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxycyclohexyl)cyclohexanone: Similar structure but lacks the thiophene and acetamide groups.
1-hydroxycyclohexyl phenyl ketone: Contains a phenyl group instead of the thiophene ring.
2-(1-hydroxycyclohexyl)-1-ethanol: Similar structure but with an ethanol group instead of the acetamide moiety.
Uniqueness
2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the presence of both the thiophene ring and the acetamide group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-12(9-13(17)6-2-1-3-7-13)15-14-10-11-5-4-8-18-11/h4-5,8,10,17H,1-3,6-7,9H2,(H,15,16)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQLSQRTALKBPT-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NN=CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N/N=C/C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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